1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride

Catalog No.
S3316084
CAS No.
1353973-97-3
M.F
C13H21ClN2O
M. Wt
256.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-2-methylpiperazine hydrochlori...

CAS Number

1353973-97-3

Product Name

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methylpiperazine;hydrochloride

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77

InChI

InChI=1S/C13H20N2O.ClH/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H

InChI Key

AIEIFJDQAKKNHD-UHFFFAOYSA-N

SMILES

CC1CNCCN1CC2=CC=C(C=C2)OC.Cl

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)OC.Cl

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₁ClN₂O. It features a piperazine ring substituted with a 4-methoxybenzyl group and a methyl group at the second position of the piperazine. This compound is characterized by its unique structure, which contributes to its biological and chemical properties. The piperazine moiety is known for its presence in various pharmaceuticals, particularly in the development of psychoactive substances and other therapeutic agents .

The chemical reactivity of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride can be analyzed through several types of reactions:

  • Nucleophilic Substitution Reactions: The piperazine nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydrochloride salt form indicates that the compound can participate in acid-base reactions, where the amine groups can accept protons.
  • Oxidation-Reduction Reactions: The presence of methoxy groups may influence the oxidation state of the compound under specific conditions.

These reactions are essential for understanding how this compound can be modified or utilized in synthesis and applications.

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride exhibits various biological activities, primarily due to its structural similarity to other piperazine derivatives. It has been studied for potential effects on:

    The biological profile of this compound is still under investigation, and further research is needed to fully elucidate its pharmacological potential.

    The synthesis of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride typically involves several steps:

    • Formation of Piperazine Derivative: Starting from commercially available piperazine, it can be reacted with 4-methoxybenzyl chloride in the presence of a base (such as sodium hydroxide) to form 1-(4-Methoxybenzyl)piperazine.
    • Methylation: The resultant product can then undergo methylation at the nitrogen atom using methyl iodide or another suitable methylating agent.
    • Hydrochloride Salt Formation: Finally, treating the free base with hydrochloric acid yields the hydrochloride salt form.

    These synthetic routes highlight the versatility of piperazine chemistry and its derivatives .

    1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride has potential applications in various fields:

    • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new psychoactive drugs or therapeutic agents targeting specific receptors.
    • Research Chemical: It is utilized in laboratory settings for studying piperazine derivatives and their effects.
    • Analytical Standards: This compound serves as a reference standard in analytical chemistry for quality control and research purposes.

    Interaction studies involving 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, similar to other piperazine derivatives. These interactions are crucial for understanding its potential psychoactive effects and therapeutic applications .

    Several compounds share structural similarities with 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride, which allows for comparative analysis:

    Compound NameStructural FeaturesUnique Aspects
    1-(4-Methoxyphenyl)piperazine hydrochlorideContains a phenyl group instead of benzylKnown for its strong binding to serotonin receptors
    1-Benzyl-2-methylpiperazine hydrochlorideBenzyl substitution without methoxy groupUsed primarily in forensic applications
    MBZP (hydrochloride)Similar piperazine structureInvestigated for its psychoactive properties

    These comparisons highlight the uniqueness of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride due to its specific methoxy substitution, which may influence both its biological activity and synthetic pathways. Further research into these compounds could provide insights into their respective pharmacological profiles and applications.

    Dates

    Modify: 2023-08-19

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